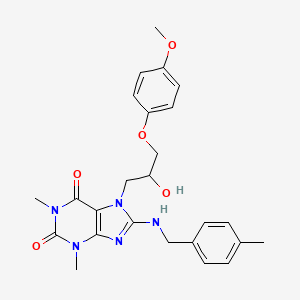

7-(2-hydroxy-3-(4-méthoxyphénoxy)propyl)-1,3-diméthyl-8-((4-méthylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O5 and its molecular weight is 479.537. The purity is usually 95%.

BenchChem offers high-quality 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés antioxydantes

La structure du composé comprend des groupes hydroxyles, qui contribuent à son activité antioxydante. Plus précisément, la 7-(2-hydroxy-3-(4-méthoxyphénoxy)propyl)-1,3-diméthyl-8-((4-méthylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione (Oprea1_024860) est liée à la 2,3-dihydro-3,5-dihydroxy-6-méthyl-4H-pyran-4-one (DDMP), un produit formé lors de la réaction de Maillard. La DDMP est connue pour ses propriétés antioxydantes dans les intermédiaires de la réaction de Maillard . Des chercheurs ont synthétisé des dérivés de la DDMP protégés par des groupes hydroxyles pour explorer la source de son activité antioxydante. L’introduction de groupes protecteurs aux groupes hydroxyles libres de la DDMP diminue leurs capacités de réduction. Il est à noter que le groupe hydroxyle en position oléfine a un impact significatif sur l’activité antioxydante de la DDMP, soulignant le rôle de la structure énolique instable dans ses propriétés antioxydantes.

Activité Biologique

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class. Its structure includes several functional groups that may contribute to its biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5O3, indicating the presence of 18 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms. The structural features include:

- Purine core : A bicyclic structure that is characteristic of many biologically active compounds.

- Hydroxyl and methoxy groups : These groups suggest potential interactions with biological systems.

Anticancer Potential

Research indicates that compounds with similar structural features to this purine derivative may exhibit anticancer properties. For instance:

- A study on related purine derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 and MCF-7 cells, with IC50 values indicating potent antiproliferative activity .

- The mechanism of action often involves the induction of apoptosis and inhibition of cell migration through pathways such as the Wnt signaling pathway .

Antidiabetic Effects

Phenolic compounds related to this structure have been shown to possess antidiabetic properties. For example:

- 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA) , a metabolite derived from similar structures, has demonstrated benefits in metabolic homeostasis and lipid metabolism in animal models .

The biological activity of this compound may be attributed to its ability to interact with various cellular receptors and pathways:

- Receptor Interactions : Similar compounds have been shown to activate receptors involved in metabolic regulation and inflammation, such as the GPR41 receptor .

- Cell Cycle Regulation : Compounds with purine structures often affect cell cycle progression, leading to cell cycle arrest at specific phases (e.g., G1 phase) which is crucial for their anticancer effects .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, we can compare it with other known purine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Acyclovir | Purine derivative | Antiviral |

| Caffeine | Methylated purine | Stimulant |

| Theophylline | Methylated xanthine | Bronchodilator |

These comparisons highlight the diversity within purine derivatives while emphasizing the unique structural modifications present in the target compound that may confer distinct biological properties.

Case Studies

- Anticancer Activity : In vitro studies have shown that related compounds can significantly reduce cell viability in cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.43 µM against HCT116 cells, indicating strong anticancer potential .

- Metabolic Benefits : Research on HMPA has demonstrated its ability to suppress triglyceride accumulation and improve lipid metabolism in models of obesity .

Propriétés

IUPAC Name |

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O5/c1-16-5-7-17(8-6-16)13-26-24-27-22-21(23(32)29(3)25(33)28(22)2)30(24)14-18(31)15-35-20-11-9-19(34-4)10-12-20/h5-12,18,31H,13-15H2,1-4H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIAGGDMRGKPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.